
L-Fuconic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Fuconic acid sodium salt can be synthesized through the oxidation of L-fucose. The reaction involves the use of an oxidizing agent such as sodium hypochlorite in an alkaline medium. The reaction conditions typically include a temperature range of 20-30°C and a reaction time of 2-4 hours. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria or yeast that can metabolize L-fucose are cultured in a controlled environment. The fermentation process is optimized to maximize the yield of this compound, which is then extracted and purified .
Analyse Des Réactions Chimiques
Types of Reactions
L-Fuconic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce L-fuconic acid.
Reduction: It can be reduced to form L-fucitol.
Substitution: The sodium ion can be substituted with other cations such as potassium or lithium.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in an alkaline medium.
Reduction: Sodium borohydride in an aqueous medium.
Substitution: Potassium chloride or lithium chloride in an aqueous medium.
Major Products Formed
Oxidation: L-fuconic acid.
Reduction: L-fucitol.
Substitution: Potassium salt or lithium salt of L-fuconic acid.
Applications De Recherche Scientifique
L-Fuconic acid sodium salt has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in microbial metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetics.
Mécanisme D'action
L-Fuconic acid sodium salt exerts its effects through its involvement in the metabolism of fructose, mannose, and fucose. It is converted into various intermediates that participate in metabolic pathways, leading to the production of energy and other essential biomolecules. The molecular targets include enzymes involved in the oxidation and reduction of sugars .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Galactonic acid sodium salt
- L-Rhamnonic acid lithium salt
- 2-Deoxy-D-ribonic acid lithium salt
Uniqueness
L-Fuconic acid sodium salt is unique due to its specific role in the metabolism of L-fucose. Unlike other similar compounds, it is involved in the microbial metabolism of diverse environments and has distinct applications in various fields of research .
Propriétés
Formule moléculaire |
C6H11NaO6 |
|---|---|
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
sodium;(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoate |
InChI |
InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3+,4+,5-;/m0./s1 |
Clé InChI |
ULOLBEMWUZGFHH-RMTXHFLUSA-M |
SMILES isomérique |
C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] |
SMILES canonique |
CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







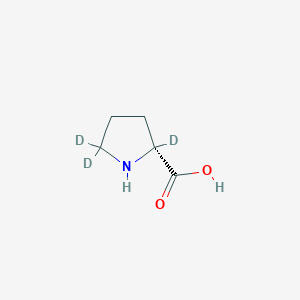
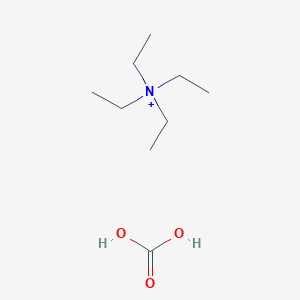
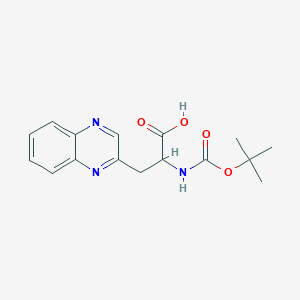
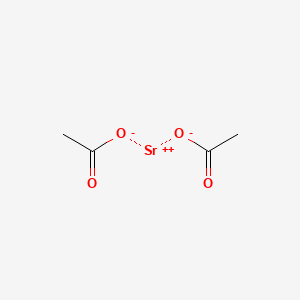
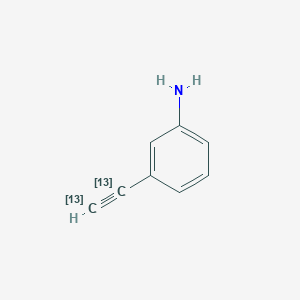

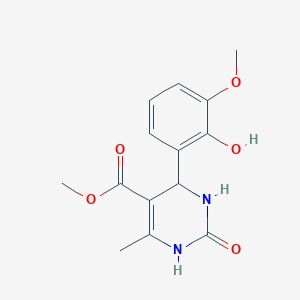

![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)
